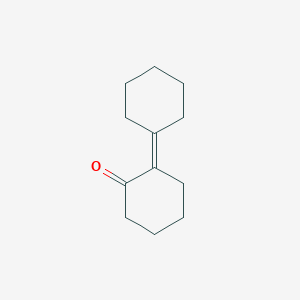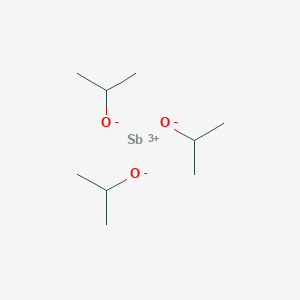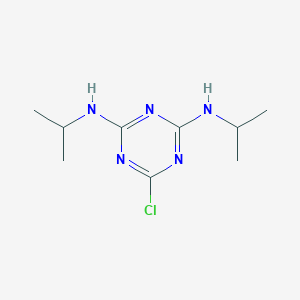
丙嗪
概述
描述
Propazine is a herbicide belonging to the triazine chemical class, which also includes atrazine and simazine. It is primarily used to control broadleaf and grass weeds in agricultural settings. Propazine works by inhibiting photosynthesis in the target plants, specifically by interfering with the photosystem II complex in chloroplasts .
作用机制
Target of Action
Propazine primarily targets the Histamine H1 receptor , Muscarinic acetylcholine receptor , Alpha-1A adrenergic receptor , Dopamine D2 receptor , 5-hydroxytryptamine receptor 2A , and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of heart rate.
Mode of Action
Propazine acts as an antagonist of its primary targets . This means it binds to these receptors and inhibits their normal function. For instance, by blocking the Histamine H1 receptor, it can exert a sedative effect due to its antihistamine property .
Biochemical Pathways
It’s known that propazine and similar compounds can disrupt neuroendocrine control at the hypothalamus level . This disruption can lead to alterations in hormone levels and potentially affect various downstream physiological processes .
Pharmacokinetics
In animal studies, it has been observed that propazine undergoes significant first-pass metabolism, resulting in low oral bioavailability . The metabolic extraction ratio was estimated to be 87%, suggesting a significant first-pass effect . Blood exposure to Propazine was negligible (lower than 5%) compared with metabolite exposure .
Result of Action
It’s known that propazine and similar compounds can disrupt endocrine function, leading to potential reproductive dysfunction and behavioral abnormalities . More research is needed to fully understand the molecular and cellular effects of Propazine’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Propazine. For instance, Propazine is nonbiodegradable, which results in the secondary release of Propazine from sludge to water due to changes in the external environment during the treatment process .
科学研究应用
Propazine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of triazine herbicides in various chemical reactions.
Biology: Investigated for its effects on plant physiology and its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, particularly its endocrine-disrupting properties.
Industry: Employed in agricultural practices to control weed growth, thereby enhancing crop yield and quality
准备方法
Synthetic Routes and Reaction Conditions: Propazine is synthesized through a reaction involving cyanuric chloride and isopropylamine. The process begins with the reaction of cyanuric chloride with two equivalents of isopropylamine in the presence of an acid-binding agent. This reaction yields propazine as the final product .
Industrial Production Methods: In industrial settings, the production of propazine involves large-scale chemical reactors where cyanuric chloride and isopropylamine are reacted under controlled conditions. The reaction is typically carried out in a solvent such as acetone or ethanol, and the temperature is maintained between 0°C and 5°C to ensure optimal yield and purity of the product .
化学反应分析
Types of Reactions: Propazine undergoes several types of chemical reactions, including:
Oxidation: Propazine can be oxidized to form various metabolites.
Reduction: Under certain conditions, propazine can be reduced to simpler compounds.
Substitution: Propazine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of propazine can lead to the formation of hydroxypropazine and other oxidized derivatives.
Reduction: Reduction reactions typically yield simpler triazine derivatives.
Substitution: Substitution reactions can produce a variety of substituted triazine compounds.
相似化合物的比较
- Atrazine
- Simazine
- Prometryne
- Ametryne
Comparison:
- Atrazine: Like propazine, atrazine inhibits photosynthesis by targeting the photosystem II complex. atrazine is more widely used and has a broader spectrum of activity.
- Simazine: Similar in structure and function to propazine, simazine is also used to control broadleaf and grass weeds. It has a slightly different substitution pattern on the triazine ring.
- Prometryne: Another triazine herbicide, prometryne has additional methylthio groups, which can affect its solubility and environmental persistence.
- Ametryne: Ametryne contains additional ethylthio groups, making it more effective against certain types of weeds but also more persistent in the environment .
Propazine stands out due to its specific application in controlling certain weed species and its relatively lower toxicity compared to some other triazine herbicides .
属性
IUPAC Name |
6-chloro-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNRPILHGGKWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N5Cl, C9H16ClN5 | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021196 | |
| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [ICSC], COLOURLESS CRYSTALLINE POWDER. | |
| Record name | Propazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
6.2 benzene; 6.2 toluene; 2.5 carbon tetrachloride; 5 diethyl ether (all in g/kg at 20 °C, Difficult to dissolve in organic solvents, In water, 8.6 mg/L at 22 °C, Solubility in water at 22 °C: very poor | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.162 g/cu cm at 20 °C, 1.162 g/cm³ | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00000013 [mmHg], 1.31X10-7 mm Hg at 25 °C, negligible | |
| Record name | Propazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
... Propazine has been grouped with several structurallyrelated, chlorinated triazines (e.g., atrazine, simazine, and 3 chlorotriazine degradates common to atrazine, simazine and propazine) on the basis of a common mechanism of toxicity for disruption of the hypothalamic-pituitary-gonadal (HPG) axis. As a result of their common mechanism of toxicity, exposure to propazine, like exposure to atrazine, results in reproductive and developmental effects and consequences that are considered relevant to humans. These effects form the basis of the regulatory endpoint selection for both compounds. This mechanism involves a central nervous system (CNS) toxicity, specifically, neurotransmitter and neuropeptide alterations at the level of the hypothalamus, which cause cascading changes to hormone levels, e.g., suppression of the luteinizing hormone surge prior to ovulation resulting in prolonged estrus in adult female rats (demonstrated with atrazine and propazine), and developmental delays, i.e., delayed vaginal opening and preputial separation in developing rats (studied in atrazine and propazine). These neuroendocrine effects are considered the primary toxicological effects of regulatory concern. The NOAEL for endocrine changes is protective of systemic toxicity., After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure., ... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/, Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/ | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless powder, Crystals | |
CAS No. |
139-40-2 | |
| Record name | Propazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propazine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | propazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Bis(isopropylamino)-6-chloro-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYP5U99Q5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
229.7 °C, 213 °C | |
| Record name | PROPAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1400 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PROPAZINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0697 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of propazine?
A1: Propazine acts as a photosystem II electron transport inhibitor. [] It binds to the D1 protein in the thylakoid membrane of chloroplasts, disrupting the electron transport chain and inhibiting photosynthesis. [, ] This ultimately leads to the death of susceptible plants.
Q2: What is the molecular formula and weight of propazine?
A2: The molecular formula of propazine is C9H16ClN5, and its molecular weight is 230.71 g/mol. []
Q3: How does propazine behave in different soil types?
A4: Propazine's behavior varies depending on soil properties like organic matter content and clay composition. [, ] Higher organic matter generally increases its adsorption and reduces leaching potential. [, ]
Q4: Does temperature influence propazine's effectiveness?
A5: Yes, temperature plays a role in propazine's dissolution rate and efficacy. [] Higher temperatures generally lead to faster dissolution and potentially increased activity. []
Q5: Does propazine exhibit any catalytic properties?
A5: Based on available research, propazine is primarily studied for its herbicidal activity, and there is no indication of significant catalytic properties.
Q6: Have computational methods been used to study propazine?
A6: While computational chemistry techniques might have been employed, the provided research doesn't delve into specific simulations, calculations, or QSAR models for propazine.
Q7: How does the structure of propazine relate to its herbicidal activity?
A8: The triazine ring structure and the chlorine substituent are crucial for propazine's activity. [, ] Modifications to these moieties can significantly alter its potency and selectivity. [, ]
Q8: Are there regulations regarding propazine use due to environmental concerns?
A10: Yes, propazine use is subject to regulations due to its potential environmental impact. [, ] Its presence in water sources has raised concerns, leading to restrictions and monitoring in some regions. [, ]
Q9: What analytical methods are used to quantify propazine?
A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for propazine analysis in environmental and biological matrices. [, , ]
Q10: What are the environmental concerns associated with propazine?
A12: Propazine's persistence in soil and potential leaching to groundwater raise environmental concerns. [, ] It can contaminate water resources and potentially affect aquatic life. [, ]
Q11: What factors influence the dissolution of propazine?
A14: Temperature, pH, and the presence of organic matter can affect propazine's dissolution rate. []
Q12: What is the biodegradability of propazine?
A15: Propazine can be biodegraded by microorganisms in soil, but its persistence suggests a relatively slow degradation rate. []
Q13: Are there any alternatives to propazine for weed control?
A16: Yes, several herbicides with different modes of action can be used as alternatives to propazine. [, , , ] The choice depends on the specific weed spectrum, crop tolerance, and environmental considerations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

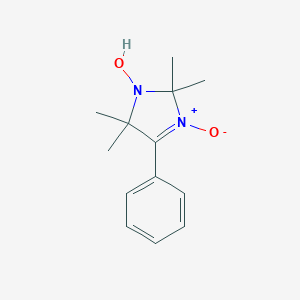
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
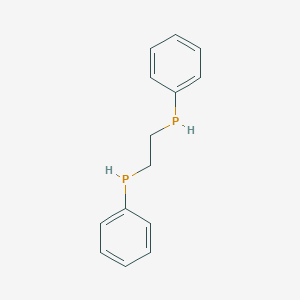
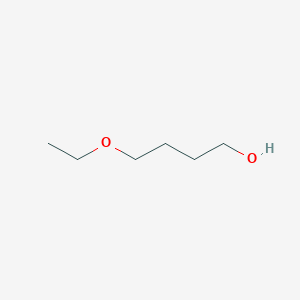
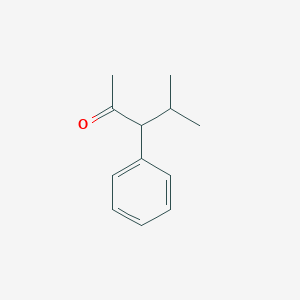
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
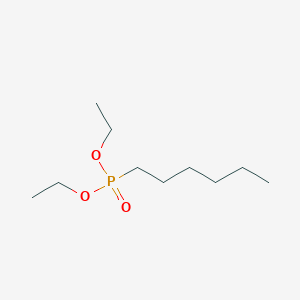
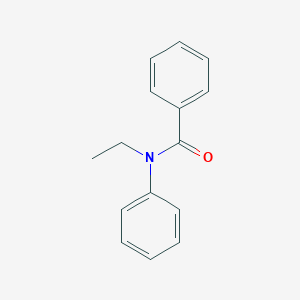
![ETHANOL,2-[(1,1-DIMETHYLETHYL)DIOXY]-](/img/structure/B92619.png)
